2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid
Overview
Description
The compound “2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
In a study, the synthesis of similar compounds involved the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide. The resulting 2-aminobenzenesulfonamides were reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide derivatives is characterized by a sulfur atom adjacent to at least one ring nitrogen atom . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include reduction, bromination, nucleophilic substitution, and Suzuki coupling .Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which include our compound of interest, have been reported to exhibit antimicrobial activity . The specific functional groups attached to the ring structure contribute to this activity .
Antiviral Activity
These derivatives also show antiviral properties . This suggests potential applications in the development of new antiviral drugs .
Antihypertensive Properties
1,2,4-benzothiadiazine-1,1-dioxide derivatives have been used in the search for new antihypertensive agents . This is a significant area of interest in medicinal chemistry .
Antidiabetic Activity
There is evidence that these compounds can be used in the treatment of diabetes . In fact, specific derivatives have been synthesized and evaluated as potential antidiabetic agents .
Anticancer Properties
These compounds have shown anticancer properties . This opens up possibilities for their use in cancer therapy .
AMPA Receptor Modulation
AMPA receptors, which are involved in fast synaptic transmission in the CNS, can be modulated by 1,2,4-benzothiadiazine-1,1-dioxide derivatives . This suggests potential applications in neurological research .
KATP Channel Activation
These compounds have been reported to activate KATP channels . KATP channels play key roles in various physiological processes, including insulin secretion and neuronal excitability .
PI3Kδ Inhibition
Novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives have been designed as PI3Kδ inhibitors . PI3Kδ is a lipid kinase involved in cellular functions such as cell growth and survival, and its inhibition has implications in cancer therapy .
This compound’s unique chemical structure and properties allow researchers to develop targeted therapies for a spectrum of health conditions, from neurological disorders to metabolic diseases . Each of these applications represents a unique field of study, with the potential for significant advancements in medicinal chemistry and pharmacology.
Future Directions
The future directions for the research and development of 1,2,4-benzothiadiazine-1,1-dioxide derivatives could involve further exploration of their various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Additionally, the study of structural-activity relationships may receive a boost with the advent of computerized molecular graphics .
Mechanism of Action
Target of Action
The compound 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid is a part of the 1,2,4-benzothiadiazine-1,1-dioxide family . This family of compounds has been reported to have a wide range of biological activities, including acting as ATP-sensitive potassium channel activators and PI3Kδ inhibitors .
Mode of Action
As ATP-sensitive potassium channel activators, these compounds can open potassium channels, leading to the efflux of potassium ions from the cell . As PI3Kδ inhibitors, they can prevent the action of PI3Kδ, an enzyme involved in cellular functions such as cell growth and proliferation .
Biochemical Pathways
The activation of ATP-sensitive potassium channels can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability . The inhibition of PI3Kδ can affect various signaling pathways involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Result of Action
The activation of ATP-sensitive potassium channels can lead to various physiological effects, such as the inhibition of insulin release . The inhibition of PI3Kδ can lead to significant antiproliferative activity against certain cell types .
Action Environment
The action, efficacy, and stability of 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid can be influenced by various environmental factors. For example, the presence of certain substituents on the compound can significantly affect its antifungal activity .
properties
IUPAC Name |
2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)16(11,14)15/h1-4,6H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHHJUDYMSSORD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN(S2(=O)=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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